molecular formula C15H21NO4 B2550887 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 1916641-32-1

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2550887
CAS RN: 1916641-32-1
M. Wt: 279.336
InChI Key: SMNCEJLLGJCWAB-UHFFFAOYSA-N
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Description

The compound N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a chemical entity that may be related to various pharmacological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their potential biological activities, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of amide bonds and the introduction of specific functional groups that contribute to the compound's biological activity. For instance, the synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides was achieved through a four-component reaction in an aqueous medium, which is a mild and efficient method . This approach could potentially be adapted for the synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide has been confirmed using various spectroscopic techniques such as IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry . These methods provide detailed information about the functional groups present and the overall molecular architecture, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide can be inferred from studies on their interactions and electronic effects. For example, the analysis of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides and N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides has shown the existence of different conformers and the influence of substituents on their stability and reactivity . These findings suggest that the electronic and steric properties of the substituents on the phenyl ring can significantly affect the chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, such as solubility, melting point, and stability, can be deduced from the properties of similar compounds. For instance, the solubility might be influenced by the presence of hydroxy groups and the overall polarity of the molecule. The melting point and stability could be affected by the rigidity of the molecular structure and the presence of intramolecular hydrogen bonds .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has identified compounds with structures related to "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide" exhibiting significant antimicrobial and antifungal properties. For instance, metabolites isolated from the endophytic fungus Botryosphaeria dothidea showed potent antifungal and antibacterial activities. Compounds such as pycnophorin inhibited the growth of Bacillus subtilis and Staphylococcus aureus, while stemphyperylenol displayed antifungal activity against the plant pathogen Alternaria solani, comparable to common fungicides (Jian Xiao et al., 2014).

Antioxidant and Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their antioxidant and anticancer activities. Some derivatives exhibited antioxidant activity superior to ascorbic acid and demonstrated cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, highlighting their therapeutic potential (I. Tumosienė et al., 2020).

Chemical Synthesis Applications

Compounds structurally similar to "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide" have been utilized in various synthetic chemistry applications. For example, the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans from 4-yn-1-ols showcases the utility of such compounds in organic synthesis, offering a green and efficient method for producing tetrahydrofuran derivatives (B. Gabriele et al., 2000).

properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-13-5-2-12(3-6-13)4-7-14(17)16-10-15(18)8-9-20-11-15/h2-3,5-6,18H,4,7-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNCEJLLGJCWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

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